

Application Notes: E6130 in a CD4+CD45RBhigh T-Cell Transfer Colitis Model

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Compound of Interest

Compound Name:	E6130
CAS No.:	1427058-33-0
Cat. No.:	B1649300

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Introduction

The CD4+CD45RBhigh T-cell transfer model is a robust and widely utilized mouse model of chronic intestinal inflammation that recapitulates many of the immunological and pathological features of human inflammatory bowel disease (IBD).[1][2] In this model, the transfer of naive (CD4+CD45RBhigh) T-cells into immunodeficient recipient mice, such as Rag1-/- or SCID mice, leads to the development of a progressive colitis driven by T-helper 1 (Th1) and Th17 cell responses against commensal gut bacteria.[1][3] This model is invaluable for investigating the pathogenesis of IBD and for the preclinical evaluation of novel therapeutic agents.

E6130 is a novel, orally available small molecule modulator of the CX3C chemokine receptor 1 (CX3CR1).[4][5] The fractalkine (CX3CL1)/CX3CR1 axis is implicated in the pathogenesis of IBD, with increased expression of CX3CL1 in the inflamed gut and CX3CR1 on infiltrating immune cells.[4] **E6130** has been shown to inhibit the migration of CX3CR1+ immune cells, suggesting its potential as a therapeutic agent for IBD.[4][5] These application notes provide a detailed protocol for the use of **E6130** in the CD4+CD45RBhigh T-cell transfer colitis model and summarize the expected outcomes based on available preclinical data.

Data Presentation

The following tables summarize the quantitative data on the efficacy of **E6130** in the CD4+CD45RB^{high} T-cell transfer colitis model, based on published findings.[4]

Table 1: Effect of **E6130** on Clinical Parameters of Colitis

Treatment Group	Dose	Route of Administration	Change in Body Weight (% of initial)	Disease Activity Index (DAI)
Vehicle Control	-	Oral	Significant loss	High
E6130	3 mg/kg	Oral	Ameliorated loss	Significantly reduced
E6130	10 mg/kg	Oral	Ameliorated loss	Significantly reduced
E6130	30 mg/kg	Oral	Ameliorated loss	Significantly reduced

Table 2: Effect of **E6130** on Histological and Immunological Parameters

Treatment Group	Dose	Histological Score	Colonic MPO Activity (U/g)	Number of CX3CR1+ Cells in Colon
Vehicle Control	-	Severe inflammation	High	High
E6130	30 mg/kg	Significantly reduced	Significantly reduced	Significantly reduced

Experimental Protocols

Protocol 1: Induction of CD4+CD45RB^{high} T-Cell Transfer Colitis

This protocol describes the isolation and transfer of CD4+CD45RB^{high} T-cells to induce colitis in immunodeficient mice.

Materials:

- Donor mice (e.g., C57BL/6)
- Recipient immunodeficient mice (e.g., Rag1^{-/-} or SCID), male, 8-12 weeks old
- Sterile PBS, RPMI-1640 medium, and FACS buffer
- Antibodies for cell sorting: Anti-CD4, Anti-CD45RB
- Cell strainer (70 µm)
- FACS sorter
- Syringes and needles

Procedure:

- Spleen Cell Suspension: Euthanize donor mice and aseptically remove spleens. Prepare a single-cell suspension by gently disrupting the spleens through a 70 µm cell strainer into a petri dish containing RPMI-1640 medium.^[6]
- Red Blood Cell Lysis: Pellet the cells by centrifugation and resuspend in a red blood cell lysis buffer. Incubate for 5 minutes at room temperature and then neutralize with excess RPMI-1640.
- CD4⁺ T-Cell Enrichment: Enrich for CD4⁺ T-cells using a magnetic-activated cell sorting (MACS) kit according to the manufacturer's instructions.
- Fluorescence-Activated Cell Sorting (FACS): Stain the enriched CD4⁺ T-cells with fluorescently labeled antibodies against CD4 and CD45RB. Sort the cells into CD4⁺CD45RB^{high} (naive T-cells) and CD4⁺CD45RB^{low} (memory/regulatory T-cells) populations using a FACS sorter. The CD45RB^{high} population is typically the brightest 40-50% of CD4⁺ cells.

- Cell Transfer: Resuspend the sorted CD4+CD45RBhigh T-cells in sterile PBS at a concentration of 2×10^6 cells/mL. Inject each recipient mouse intraperitoneally with 200 μ L of the cell suspension, delivering a total of 4×10^5 cells per mouse.
- Disease Monitoring: Monitor the mice weekly for signs of colitis, including body weight loss, stool consistency, and the presence of blood in the stool. Colitis typically develops 3-8 weeks after cell transfer.[3][7]

Protocol 2: Administration of **E6130**

This protocol outlines the preparation and administration of **E6130** to mice with established colitis.

Materials:

- **E6130** compound
- Vehicle (e.g., 0.5% methylcellulose in water)
- Oral gavage needles

Procedure:

- Preparation of **E6130** Suspension: Prepare a homogenous suspension of **E6130** in the vehicle at the desired concentrations (e.g., 0.3, 1, and 3 mg/mL to achieve doses of 3, 10, and 30 mg/kg in a 10 mL/kg dosing volume).
- Treatment Initiation: Begin treatment once the mice have developed clinical signs of colitis (e.g., a 5-10% loss of initial body weight).
- Oral Administration: Administer the **E6130** suspension or vehicle control to the mice once daily via oral gavage.
- Continued Monitoring: Continue to monitor the body weight, DAI, and overall health of the mice throughout the treatment period.

Protocol 3: Assessment of Colitis Severity

This protocol details the methods for evaluating the severity of colitis at the end of the study.

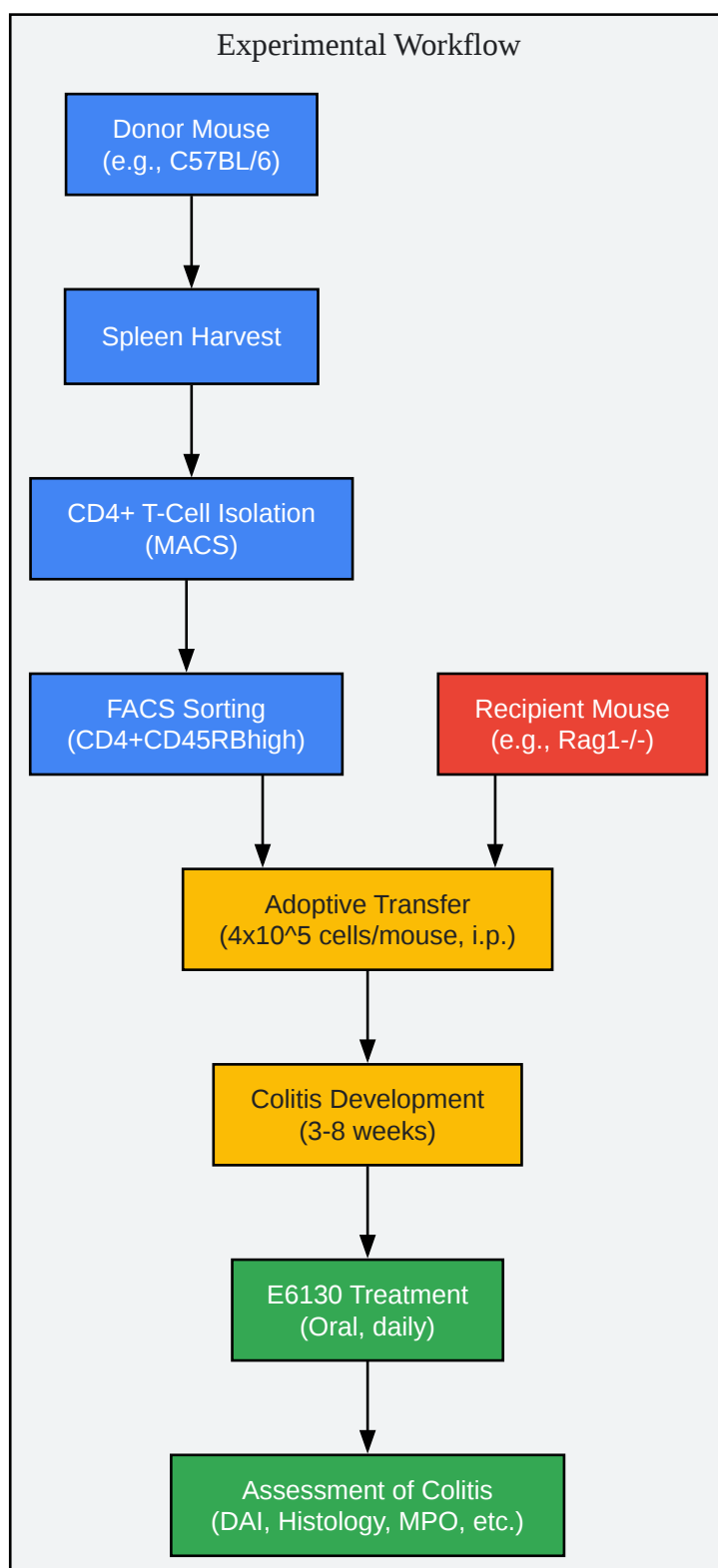
Materials:

- Formalin (10% neutral buffered)
- Hematoxylin and eosin (H&E) stain
- Myeloperoxidase (MPO) assay kit

Procedure:

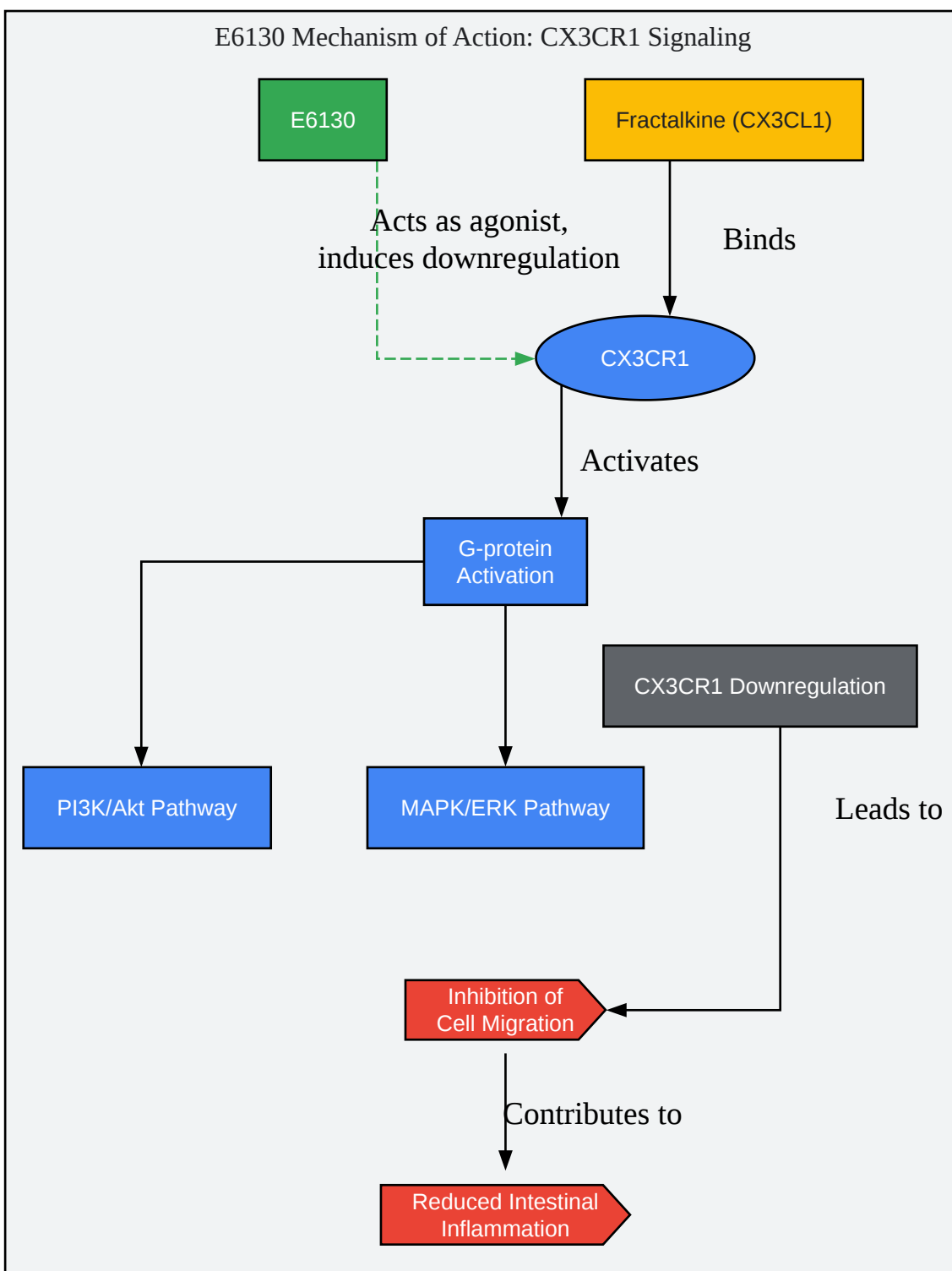
- **Euthanasia and Tissue Collection:** At the experimental endpoint, euthanize the mice and collect the entire colon. Measure the length and weight of the colon.
- **Histological Analysis:** Fix a section of the distal colon in 10% neutral buffered formalin, embed in paraffin, and section. Stain the sections with H&E and score the degree of inflammation, crypt damage, and epithelial ulceration by a blinded observer.
- **Myeloperoxidase (MPO) Assay:** Homogenize a section of the colon and measure MPO activity, a marker of neutrophil infiltration, using a commercially available kit.
- **Immunohistochemistry/Flow Cytometry:** To assess the infiltration of CX3CR1+ cells, perform immunohistochemistry on colon sections or isolate lamina propria lymphocytes for flow cytometric analysis using an antibody against CX3CR1.

Mandatory Visualizations



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Caption: Experimental workflow for evaluating **E6130** in the T-cell transfer colitis model.



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Caption: Proposed signaling pathway of **E6130** via the CX3CR1 receptor.

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